BLU9931

Kinase Selectivity Off-Target Effects Chemical Probe Qualification

BLU9931 is the gold-standard, irreversible, FGFR4-selective chemical probe. Its covalent bond with Cys552 and ultra-high kinome selectivity (S(10)=0.005) eliminate the hyperphosphatemia and soft tissue mineralization seen with pan-FGFR inhibitors. This unmatched target engagement makes it the definitive tool for proof-of-concept studies in FGF19-dependent hepatocellular carcinoma, biomarker validation, and benchmarking next-generation FGFR4 inhibitors.

Molecular Formula C26H22Cl2N4O3
Molecular Weight 509.4 g/mol
CAS No. 1538604-68-0
Cat. No. B612005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLU9931
CAS1538604-68-0
SynonymsBLU9931;  BLU-9931;  BLU 9931.
Molecular FormulaC26H22Cl2N4O3
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)
InChIKeyTXEBNKKOLVBTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BLU9931 (CAS 1538604-68-0): First Selective and Irreversible FGFR4 Inhibitor for Hepatocellular Carcinoma Research and Targeted Therapy Development


BLU9931 is a small-molecule, irreversible, and highly selective inhibitor of fibroblast growth factor receptor 4 (FGFR4) [1]. It belongs to the quinazoline class of kinase inhibitors and acts by forming a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members (FGFR1-3) [1]. This compound was specifically developed as a targeted therapy for hepatocellular carcinoma (HCC) with an aberrantly activated FGF19/FGFR4 signaling pathway and is distinguished by its exceptional kinome-wide selectivity, which spares nearly all other kinases [1].

Why BLU9931 (CAS 1538604-68-0) Cannot Be Substituted by Generic Pan-FGFR or Alternative FGFR4 Inhibitors


Generic substitution fails because BLU9931's value is derived from its unique combination of irreversible covalent binding to a paralog-specific cysteine (Cys552) and its resulting ultra-high kinome selectivity, which together mitigate the dose-limiting toxicities associated with pan-FGFR inhibitors [1]. Unlike pan-FGFR inhibitors (e.g., LY2874455, futibatinib) that non-selectively inhibit FGFR1-3, leading to hyperphosphatemia and soft tissue mineralization, BLU9931's exquisite selectivity for FGFR4 over other FGFR paralogs and nearly all other kinases (S(10)=0.005) directly translates to a distinct safety and efficacy profile in FGF19-driven HCC models [1][2]. Furthermore, its irreversible mechanism confers prolonged target inhibition that cannot be replicated by reversible FGFR4 inhibitors, making it a unique and irreplaceable chemical probe and a foundational tool for validating FGFR4-dependent biology [3].

BLU9931 (CAS 1538604-68-0): A Quantitative Evidence Guide for Scientific and Procurement Differentiation


Kinome-Wide Selectivity: BLU9931 vs. Pan-FGFR Inhibitors

BLU9931 demonstrates an exceptionally clean kinome-wide selectivity profile, a critical differentiator from pan-FGFR inhibitors that engage multiple off-target kinases. In a panel of 456 kinases (KinomeScan, DiscoveRx), BLU9931 at 3 µM bound significantly to only FGFR4 (Kd = 6 nM) and CSF1R (Kd = 2,716 nM), yielding a selectivity score S(10) of 0.005 [1]. This is in stark contrast to pan-FGFR inhibitors like LY2874455, which potently inhibit FGFR1-4 and also VEGFR2 (IC50 = 7 nM) .

Kinase Selectivity Off-Target Effects Chemical Probe Qualification

FGFR Paralog Selectivity: Quantitative Advantage Over Next-Generation FGFR4 Inhibitors

BLU9931's selectivity for FGFR4 over the closely related paralogs FGFR1-3 is a defining and quantifiable feature. While newer FGFR4 inhibitors like fisogatinib (BLU-554) and H3B-6527 also show selectivity, BLU9931 maintains a distinct profile with its unique covalent binding mechanism [1]. Direct comparison of IC50 values reveals BLU9931's potency and selectivity margins: FGFR4 IC50 = 3 nM, vs. FGFR1 (591 nM, 197-fold), FGFR2 (493 nM, 164-fold), and FGFR3 (150 nM, 50-fold) [1].

Paralog Selectivity FGFR1/2/3 Sparing Hepatocellular Carcinoma

In Vivo Antitumor Efficacy in FGF19-Driven HCC Models: Tumor Regression

BLU9931 demonstrates compelling in vivo efficacy, achieving tumor regression in preclinical models of HCC that are dependent on the FGF19/FGFR4 signaling axis. In mice bearing Hep3B xenografts, which harbor an FGF19 amplification, oral administration of BLU9931 at 300 mg/kg led to significant tumor regression . This is a more stringent endpoint than tumor growth inhibition (TGI), which is often reported for other FGFR4 inhibitors.

In Vivo Efficacy Xenograft Model Tumor Regression Hepatocellular Carcinoma

Pharmacokinetic Profile: Oral Bioavailability and Half-Life

BLU9931 exhibits a defined and reproducible pharmacokinetic profile in mice, which is critical for designing in vivo studies and for understanding its potential as an oral therapeutic. Following a single oral dose of 10 mg/kg, BLU9931 achieved a moderate oral bioavailability of 18% and a plasma half-life (t1/2) of 2.3 hours [1]. These parameters are essential for determining dosing regimens in preclinical efficacy and toxicology studies.

Pharmacokinetics Oral Bioavailability Half-Life Drug Development

Mechanism of Action: Irreversible Covalent Binding to Cys552

A key differentiator for BLU9931 is its irreversible, covalent binding to Cys552 in the hinge region of the FGFR4 ATP-binding pocket [1]. This cysteine is unique to FGFR4 among the FGFR family, enabling the exceptional paralog selectivity. The covalent bond formation was confirmed by mass spectrometry and proteomics, and this irreversible inhibition leads to prolonged suppression of FGFR4 signaling even after compound washout, with activity persisting for approximately 8 hours [2].

Covalent Inhibitor Irreversible Binding Cys552 Target Engagement

Cellular Antiproliferative Activity in Biomarker-Defined HCC Lines

BLU9931 exhibits potent and selective antiproliferative activity in hepatocellular carcinoma (HCC) cell lines that are dependent on the FGF19/FGFR4 autocrine signaling loop. In the FGF19-amplified Hep3B cell line, BLU9931 inhibited proliferation with an IC50 of 110 nM . Its activity is highly dependent on the presence of the intact FGF19/FGFR4/KLB signaling complex, demonstrating biomarker-driven efficacy that is not observed in cell lines lacking this pathway activation [1].

Antiproliferative Activity Hepatocellular Carcinoma FGF19 Biomarker-Driven

BLU9931 (CAS 1538604-68-0): Best-Fit Research and Industrial Application Scenarios


Preclinical Validation of FGFR4 as a Therapeutic Target in FGF19-Driven HCC

BLU9931 is the gold-standard chemical probe for validating the therapeutic hypothesis that FGFR4 inhibition can treat HCC characterized by FGF19 amplification or overexpression. Its unparalleled kinome selectivity and irreversible binding mechanism ensure that any observed antitumor effect in biomarker-positive models (e.g., Hep3B, LIXC012 xenografts) can be confidently attributed to FGFR4 inhibition, not off-target activity [1][2]. Researchers should prioritize BLU9931 when seeking to establish definitive proof-of-concept for FGFR4 dependency in their preclinical models.

Benchmarking Novel FGFR4 Inhibitors and Chemical Probes

Due to its extensively characterized biochemical, cellular, and in vivo profile, BLU9931 serves as an essential benchmark for evaluating the selectivity, potency, and efficacy of next-generation FGFR4 inhibitors, both covalent and non-covalent. Comparative studies against BLU9931's IC50 values, kinome selectivity score (S(10)=0.005), and tumor regression data provide a rigorous, standardized framework for assessing the differentiation of new chemical entities [1][2].

Investigating the Role of FGFR4 in Metabolic Regulation and Tissue Homeostasis

Beyond oncology, BLU9931 is a critical tool for dissecting the physiological and pathological roles of FGFR4 in bile acid metabolism, liver regeneration, and muscle development. The compound's oral bioavailability and established PK profile allow for chronic dosing studies in rodent models to explore FGFR4's function without the confounding effects of pan-FGFR inhibition (e.g., hyperphosphatemia), which would otherwise complicate interpretation [1].

Development of Companion Diagnostic Assays for FGFR4-Targeted Therapies

Given that BLU9931's efficacy is contingent upon an intact FGF19/FGFR4/KLB signaling axis, it is the ideal compound for use in co-clinical studies to validate predictive biomarkers, such as FGF19 IHC expression or FGF19 copy number gain. Its use can help establish the threshold of pathway activation required for response, thereby guiding patient selection strategies for FGFR4-targeted therapies in clinical development [1].

Technical Documentation Hub

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